molecular formula C10H8Cl2N2O2 B15065406 Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15065406
M. Wt: 259.09 g/mol
InChI Key: WFMSQDHLCSANCC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with ethyl ester and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can modulate signaling pathways such as the NF-kB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Pyrazolo[3,4-b]pyridine derivatives
  • Indole derivatives

Uniqueness

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

WFMSQDHLCSANCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl

Origin of Product

United States

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